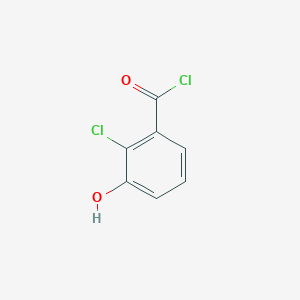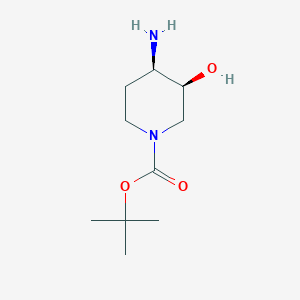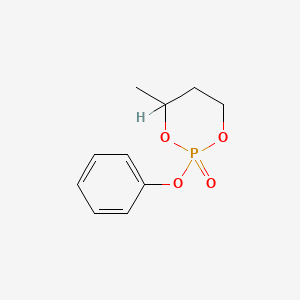
LONG R3 IGF-I RECOMBINANT ANALOG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LONG R3 IGF-I RECOMBINANT ANALOG is a synthetic analog of human insulin-like growth factor-I (IGF-I). It has been specifically engineered to enhance cell culture performance. This compound is more biologically potent in vitro than either insulin or native IGF-I and is ideal for systems utilizing serum-free or low-level serum applications .
準備方法
Synthetic Routes and Reaction Conditions
LONG R3 IGF-I RECOMBINANT ANALOG is produced by recombinant DNA technology. The gene encoding the analog is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli (E. coli). The host cells are cultured under conditions that promote the expression of the recombinant protein. The protein is then purified from the host cells using various chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of LONG R3 IGF-I RECOMBINANT ANALOG involves large-scale fermentation of the genetically modified E. coli cells. The fermentation process is optimized to maximize the yield of the recombinant protein. After fermentation, the cells are lysed to release the protein, which is then purified using a series of chromatographic steps to achieve high purity and biological activity .
化学反応の分析
Types of Reactions
LONG R3 IGF-I RECOMBINANT ANALOG primarily undergoes binding interactions with its target receptors rather than traditional chemical reactions like oxidation, reduction, or substitution. The key interaction is with the type I IGF receptor (IGF-IR), which it activates to exert its biological effects .
Common Reagents and Conditions
The primary reagents involved in the production of LONG R3 IGF-I RECOMBINANT ANALOG are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various chromatographic resins for protein purification .
Major Products Formed
The major product formed is the LONG R3 IGF-I RECOMBINANT ANALOG itself, which is a highly purified protein with enhanced biological activity compared to native IGF-I .
科学的研究の応用
LONG R3 IGF-I RECOMBINANT ANALOG has a wide range of scientific research applications:
Cell Culture: It is used as a supplement in cell culture media to enhance cell growth, viability, and productivity.
Biopharmaceutical Production: It is employed in the production of recombinant proteins in mammalian cell cultures, significantly increasing the yield of the desired protein.
Stem Cell Research: LONG R3 IGF-I RECOMBINANT ANALOG is used to support the growth and differentiation of stem cells in various research applications.
Medical Research: It is investigated for its potential therapeutic applications in muscle growth, recovery from injuries, and treatment of certain diseases.
作用機序
LONG R3 IGF-I RECOMBINANT ANALOG exerts its effects by binding to and activating the type I IGF receptor (IGF-IR). This activation triggers a cascade of downstream signaling pathways responsible for cell proliferation and inhibition of apoptosis. The substitution of an arginine for glutamic acid at position three, along with a 13 amino acid N-terminal extension, results in a significantly reduced affinity for IGF binding proteins (IGFBPs), enhancing its bioavailability and effectiveness compared to native IGF-I .
類似化合物との比較
LONG R3 IGF-I RECOMBINANT ANALOG is compared with other similar compounds such as native IGF-I and insulin:
Other similar compounds include various analogs of IGF-I that have been engineered for specific applications in cell culture and biopharmaceutical production .
特性
CAS番号 |
143045-27-6 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





